

Synthesis of 3,5-Difluorohydrocinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(3,5-Difluorophenyl)propionic acid

Cat. No.: B1306940

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This in-depth technical guide provides a detailed protocol for the synthesis of 3,5-Difluorohydrocinnamic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The fluorinated aromatic structure of this compound makes it a significant building block for creating bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Protocol: Catalytic Hydrogenation of 3,5-Difluorocinnamic Acid

The most direct and efficient method for the synthesis of 3,5-Difluorohydrocinnamic acid is through the catalytic hydrogenation of its unsaturated precursor, 3,5-Difluorocinnamic acid. This reaction involves the reduction of the carbon-carbon double bond in the cinnamic acid derivative.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3,5-Difluorohydrocinnamic acid via catalytic hydrogenation.

| Parameter | Value |
|-------------------|---|
| Starting Material | 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) |
| Catalyst | 10% Palladium on Carbon (1.5 g) |
| Solvents | Tetrahydrofuran (100 ml), Ethyl Acetate |
| Hydrogen Pressure | 50 psi |
| Reaction Time | 4 hours |
| Product Yield | 8 g (99%) |
| Product Form | Yellow oil |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3,5-Difluorohydrocinnamic acid.

Materials:

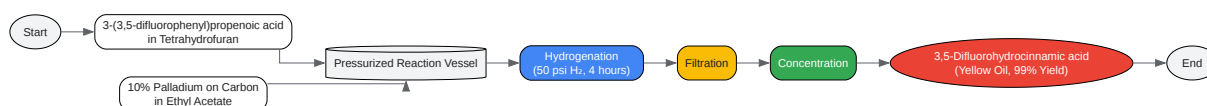
- 3-(3,5-difluorophenyl)propenoic acid
- 10% Palladium on carbon (Pd/C)
- Tetrahydrofuran (THF)
- Ethyl acetate
- Hydrogen gas
- Pressurized reaction vessel (e.g., Parr shaker)
- Filtration apparatus
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a suitable pressure-resistant reactor, dissolve 0.0435 mol of 3-(3,5-difluorophenyl)propenoic acid in 100 ml of tetrahydrofuran.
- **Catalyst Addition:** To this solution, add a slurry of 1.5 g of 10% palladium on carbon in a small amount of ethyl acetate.
- **Hydrogenation:** Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
- **Reaction:** Shake the mixture vigorously at room temperature for 4 hours.
- **Work-up:** After the reaction is complete, carefully vent the hydrogen gas.
- **Filtration:** Filter the reaction mixture to remove the palladium on carbon catalyst.
- **Concentration:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.
- **Product Isolation:** The resulting residue is the final product, 3,5-Difluorohydrocinnamic acid, obtained as a yellow oil (8 g, 99% yield).^[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 3,5-Difluorohydrocinnamic acid.



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Caption: Synthesis workflow for 3,5-Difluorohydrocinnamic acid.

This protocol provides a reliable and high-yielding method for the preparation of 3,5-Difluorohydrocinnamic acid, an important intermediate for further chemical synthesis.

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References

- 1. prepchem.com [prepchem.com]
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